3-(3-Hydroxymethylphenyl)picolinic acid
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Overview
Description
3-(3-Hydroxymethylphenyl)picolinic acid is an organic compound that belongs to the family of picolinic acids It is characterized by the presence of a hydroxymethyl group attached to the phenyl ring and a carboxylic acid group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxymethylphenyl)picolinic acid typically involves the reaction of 3-hydroxymethylbenzaldehyde with picolinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxymethylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol group.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and alkylating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
Oxidation: 3-(3-Carboxyphenyl)picolinic acid
Reduction: 3-(3-Hydroxymethylphenyl)picolinic alcohol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
3-(3-Hydroxymethylphenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxymethylphenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypicolinic acid: A derivative of picolinic acid with a hydroxyl group at the 3-position.
Picolinic acid: The parent compound with a carboxylic acid group attached to the pyridine ring.
Nicotinic acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Uniqueness
3-(3-Hydroxymethylphenyl)picolinic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group, which allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its analogs
Properties
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-8-9-3-1-4-10(7-9)11-5-2-6-14-12(11)13(16)17/h1-7,15H,8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVHSCAJDHLQOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(N=CC=C2)C(=O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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